![molecular formula C22H22N4O4S B2462385 2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 606957-56-6](/img/structure/B2462385.png)
2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
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Description
2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
A study demonstrated the utility of imines, formed in situ from 2-aminopyridines and aldehydes, in synthesizing pyrido[1,2-a]pyrimidin-4-ones through Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters. This process enables the incorporation of a broad range of functional groups into the heterocyclic products, indicating the versatility of this approach in heterocyclic synthesis (Hoang, Zoll, & Ellman, 2019).
Novel Ring System Synthesis
Another research avenue explored the synthesis of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives, introducing a new class of 'pyracridones.' This work demonstrated a method for condensing 3-methoxycarbonyl-4-piperidones with 2-aminopyridines, showcasing the compound's role in generating new heterocyclic rings (Huber et al., 1987).
Creation of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Research on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) describes a methodology starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This highlights the compound's application in the formation of complex molecular frameworks, potentially useful in drug discovery and development (Khashi, Davoodnia, & Rao Lingam, 2015).
Herbicide Research
In agricultural science, the compound's derivatives have been investigated for their herbicidal activities. A study examining the crystal structure of KIH-6127, a derivative, provided insights into its mode of action and the role of the iminoxy moiety in determining biological activity. Such research is critical for the development of new, more effective herbicides (Tamaru et al., 1997).
properties
IUPAC Name |
6-imino-7-(2-methoxyethyl)-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-4-7-16(8-5-14)31(28,29)18-12-17-21(25(20(18)23)10-11-30-3)24-19-9-6-15(2)13-26(19)22(17)27/h4-9,12-13,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPRCMADRUYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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